molecular formula C12H15N3O3S B2692399 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-52-2

7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2692399
CAS No.: 898431-52-2
M. Wt: 281.33
InChI Key: ROQIQLVBMQCUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a sophisticated bicyclic compound based on the privileged thiazolo[3,2-a]pyrimidine scaffold, a structure formed by the fusion of thiazole and pyrimidine rings that is of significant interest to medicinal chemists . This particular derivative is a chemically synthesized analog within a class of molecules known for a broad spectrum of bioactivities and pharmacological properties, making it a valuable chemical tool for probing biological mechanisms . The core thiazolopyrimidine structure is actively investigated for its potential interactions with various biological targets, and related compounds have been developed as specific agonists for immune receptors like toll-like receptor 7 (TLR7) for the treatment and prophylaxis of viral infections such as hepatitis B . As a research chemical, its primary value lies in its application for structure-activity relationship (SAR) studies, where researchers modify its carboxamide substituent to optimize potency and selectivity, and for use in high-throughput screening campaigns to identify new lead compounds for therapeutic development . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-N-(3-methylbutyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-7(2)3-4-13-9(16)8-10(17)14-12-15(11(8)18)5-6-19-12/h5-7,17H,3-4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQIQLVBMQCUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production . Additionally, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The carboxamide group at position 6 is a critical functional moiety. Key analogs and their differences are summarized below:

Compound Name Substituent at Position 6 Molecular Weight Key Functional Group Notable Properties
7-Hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Methylbutyl carboxamide Not explicitly stated (inferred ~323.3 g/mol) Hydroxy, carboxamide Enhanced lipophilicity due to branched alkyl chain
7-Hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 906148-09-2) 3-Hydroxypropyl carboxamide 269.277 g/mol Hydroxy, carboxamide Increased solubility via polar hydroxypropyl group
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 313705-12-3) Phenyl carboxamide 407.45 g/mol Methoxy, methyl Aromatic interactions via phenyl group; reduced solubility
Ethyl 7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester Not explicitly stated Ester Higher hydrolytic susceptibility vs. amides

Key Observations :

  • Lipophilicity : The 3-methylbutyl chain in the target compound enhances membrane permeability compared to the hydroxypropyl analog .
  • Solubility : Hydroxypropyl and phenyl substituents exhibit opposing effects—polar groups improve aqueous solubility, while aromatic groups reduce it .
  • Stability : Carboxamides (target compound) are more hydrolytically stable than esters (e.g., ethyl carboxylate) under physiological conditions .
Substituent Effects at Position 5 and 7

Variations at positions 5 and 7 influence electronic properties and intermolecular interactions:

Compound Name Position 5 Position 7 Key Interactions
Target Compound 5-Oxo 7-Hydroxy Hydrogen bonding (donor/acceptor) via OH and carbonyl
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl 7-Methyl Halogen bonding via Br; steric hindrance from methyl
7-Methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 5975-86-0) 4-Nitrophenyl 7-Methyl Electron-withdrawing nitro group; enhanced π-π stacking

Key Observations :

  • Hydrogen Bonding : The 7-hydroxy group in the target compound facilitates stronger crystal packing and protein binding compared to methyl or nitro groups .
Structural Conformation and Crystallography

Crystal structures of related compounds reveal key trends:

  • Ring Puckering : The thiazolo-pyrimidine core in analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
  • Intermolecular Interactions : Hydrogen bonds (C–H···O) and π-halogen interactions (e.g., Br···π) dominate packing patterns, as seen in bromophenyl derivatives .
  • Dihedral Angles : Substituents like trimethoxybenzylidene introduce steric effects, creating dihedral angles >80° with aromatic rings, which may hinder co-planarity in biological targets .

Biological Activity

7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S with a molar mass of approximately 283.36 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O₂S
Molar Mass283.36 g/mol
DensityPredicted: 1.56 g/cm³
Boiling PointPredicted: 352.3 °C
pKa-1.02

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or proteins involved in critical cellular processes, thereby exerting its effects on inflammation and tumor growth. For instance, thiazolopyrimidine derivatives have been shown to modulate pathways related to histone deacetylases (HDACs), which are crucial in cancer biology.

Antimicrobial Activity

Studies have indicated that compounds in the thiazolopyrimidine class exhibit significant antimicrobial properties. This can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Research has demonstrated that 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide possesses anti-inflammatory properties. This activity is often assessed using in vitro assays measuring cytokine production and cell viability in response to inflammatory stimuli.

Anticancer Potential

The compound's anticancer activity has been evaluated in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. In vitro studies utilizing the MTT assay have shown that certain derivatives exhibit cytotoxic effects at specific concentrations, indicating their potential as anticancer agents.

Case Studies

  • Study on Anticancer Activity :
    A recent investigation evaluated the cytotoxic effects of several thiazolopyrimidine derivatives on human cancer cell lines. The study found that compounds similar to 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibited significant inhibition of cell proliferation at concentrations ranging from 1 µM to 25 µM.
  • Anti-inflammatory Mechanisms :
    Another study focused on the anti-inflammatory mechanisms of thiazolopyrimidine compounds. It was observed that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

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